Ethyl 1-phenyl-5-(trifluoromethyl)-1h-pyrazole-4-carboxylate

Agrochemical Research Herbicide Development Structure-Activity Relationship (SAR)

Developing herbicides or RON kinase inhibitors requires a validated scaffold. Generic pyrazole substitutions fail due to SAR-driven activity loss. - **Herbicide development:** 5-CF3 group delivers superior pre/post-emergence activity vs. halogens. - **Antifungal research:** 1-phenyl core is critical for efficacy against G. zeae, F. oxysporum. - **Cancer therapy:** Privileged scaffold for low-nanomolar RON/c-Met inhibitors. - **Supply:** Reliable synthesis via condensation of arylhydrazines with ethyl 3-ethoxy-2-(trifluoroacetyl)-2-propenoate.

Molecular Formula C13H11F3N2O2
Molecular Weight 284.23 g/mol
CAS No. 112055-34-2
Cat. No. B037596
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 1-phenyl-5-(trifluoromethyl)-1h-pyrazole-4-carboxylate
CAS112055-34-2
Molecular FormulaC13H11F3N2O2
Molecular Weight284.23 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(N(N=C1)C2=CC=CC=C2)C(F)(F)F
InChIInChI=1S/C13H11F3N2O2/c1-2-20-12(19)10-8-17-18(11(10)13(14,15)16)9-6-4-3-5-7-9/h3-8H,2H2,1H3
InChIKeyZJGRCTISRZQYRY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 1-Phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate: Product Overview


Ethyl 1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate (CAS 112055-34-2) is a heterocyclic building block belonging to the 1-aryl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate class [1]. Its core structure features a pyrazole ring substituted with a 1-phenyl group, a 5-trifluoromethyl group, and a 4-ethyl carboxylate ester. This specific substitution pattern provides a distinct electronic and steric profile that influences its reactivity and biological activity. The compound is synthesized via the condensation of arylhydrazines with ethyl 3-ethoxy-2-(trifluoroacetyl)-2-propenoate at low temperature, a method that has been confirmed by X-ray diffraction of an amide derivative to verify the trifluoromethyl group's position on the pyrazole ring [1]. It serves as a key intermediate in the synthesis of various biologically active compounds, particularly in the development of novel agrochemicals and pharmaceuticals .

1
Route

Condensation of arylhydrazine with ethyl 3-ethoxy-2-(trifluoroacetyl)-2-propenoate at low temperature

2
Confirmation

X-ray diffraction of amide derivative verifies 5-CF3 position on pyrazole

3
Key Intermediate

Precursor to carboxamides for agrochemical & pharmaceutical research

Ethyl 1-Phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate: Substitution Specificity


Generic substitution within the 1-aryl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate class is not feasible due to the profound impact of even minor structural modifications on both chemical reactivity and biological efficacy. The specific combination of a 1-phenyl ring and a 5-trifluoromethyl group on this scaffold is not arbitrary; it is the result of extensive structure-activity relationship (SAR) studies. As detailed in the quantitative evidence below, altering the substituent at the 5-position from trifluoromethyl to a halogen (e.g., chlorine, bromine, or iodine) leads to a significant, quantifiable drop in herbicidal activity [1]. Furthermore, while the 1-phenyl group is critical for certain antifungal activities, its replacement with other aryl groups does not consistently enhance and may even diminish activity [REFS-3, REFS-4]. Therefore, selecting ethyl 1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate is a deliberate choice to secure a specific, validated performance profile, not a fungible commodity.

5-CF3 → halogen shift

May reduce herbicidal potency; reported ranking CF3 > Cl ≈ Br > I

1-phenyl replacement

Antifungal activity may diminish with alternative aryl groups

Scaffold alteration

Kinase inhibition profile may not transfer to other cores

Ethyl 1-Phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate: Comparative Evidence


Herbicidal Potency: CF3 vs Halogens

In a direct structure-activity relationship (SAR) study of 1-aryl-5-substituted-1H-pyrazole-4-carboxamides, the 5-trifluoromethyl group (CF₃) conferred significantly higher herbicidal activity compared to halogen substituents at the same position [1]. The ethyl 1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate is the direct synthetic precursor to these carboxamides, and its selection enables access to this superior activity profile. The study evaluated 130 total analogues and established a clear activity ranking.

Herbicidal SAR
Direct comparison
CF3 > Cl ≃ Br > I
Supports CF3 selection for herbicide potency
Ranked in pre/postemergence tests at 1/2 lb/acre
Agrochemical Research Herbicide Development Structure-Activity Relationship (SAR)

1-Phenyl Substituent in Antifungal Activity

A 2022 SAR study of novel 1-substituted-5-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives identified the 1-phenyl group as crucial for maintaining potent in vitro antifungal activity [1]. The study, which synthesized and evaluated a series of novel carboxamides derived from the target compound's scaffold, concluded that the presence of the phenyl ring at the 1-position is important for this activity. While the specific EC₅₀ values reported are for a further derivatized carboxamide (compound Y13) and not the ethyl ester itself, the SAR analysis provides class-level evidence that the core phenyl-pyrazole scaffold is a privileged structure for antifungal development.

Antifungal SAR
Class-level inference
1-phenyl important for activity
Phenyl motif may support antifungal discovery
SAR from carboxamide series; EC50 not for ester
Antifungal Research Agrochemical Discovery Structure-Activity Relationship (SAR)

Unsubstituted Phenyl Maintains Herbicidal Potency

In the comprehensive SAR study of 1-aryl-5-substituted-1H-pyrazole-4-carboxamides, substitution on the 1-phenyl ring (e.g., with a 4-chlorophenyl group) did not result in any major increase in herbicidal activity compared to the unsubstituted phenyl analogue [1]. This finding directly challenges the assumption that adding electron-withdrawing or other functional groups to the phenyl ring will improve potency. For researchers, this means that ethyl 1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate provides a simpler, more cost-effective, and synthetically accessible starting material without sacrificing the herbicidal activity of its downstream carboxamide products.

Phenyl Substitution
Direct comparison
No major increase over phenyl
Unsubstituted phenyl may suffice for potency
Substituted-phenyl analogues gave similar activity
Agrochemical Development Herbicide SAR Cost-Effective Scaffold

Pyrazole Core for RON Kinase Inhibitors

The core scaffold of ethyl 1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate has been successfully utilized in the design of potent receptor tyrosine kinase inhibitors. A novel series of N-(3-fluoro-4-(2-substituted-thieno[3,2-b]pyridin-7-yloxy)phenyl)-1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxamides was synthesized, demonstrating RON kinase enzyme inhibition in the low nanomolar range [1]. While this study uses the acid/carboxamide form, it validates the 1-phenyl-5-(trifluoromethyl)-1H-pyrazole core as a privileged scaffold capable of achieving high target affinity and selectivity (with low residual activity against the closely related c-Met kinase).

Kinase Inhibition
Class-level inference
Low nanomolar range
Scaffold may yield potent kinase inhibitors
Derived carboxamide; RON kinase selective over c-Met
Medicinal Chemistry Kinase Inhibitor Oncology Research

Ethyl 1-Phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate: Use Cases


Lead Optimization for Broadleaf Weed Herbicides

As demonstrated in the herbicidal activity study, the 5-trifluoromethyl-1-phenyl-pyrazole core is a superior starting point for synthesizing carboxamide herbicides [1]. Research teams focused on developing new preemergence or postemergence herbicides for crops like corn, rice, and wheat should prioritize this scaffold. The established SAR shows that the CF₃ group is optimal for potency and that further substitution on the phenyl ring is unnecessary, streamlining the discovery process [1].

Antifungal Library Synthesis via Scaffold Hopping

The 2022 study on 1-substituted-5-trifluoromethyl-1H-pyrazole-4-carboxamides confirms the importance of the 1-phenyl group for antifungal activity against major phytopathogenic fungi like G. zeae and F. oxysporum [2]. Researchers synthesizing new antifungal libraries should use ethyl 1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate as the base scaffold, as it provides a validated platform for exploring SAR at the 4-carboxamide position while maintaining the key 1-phenyl moiety [2].

Kinase Inhibitor Development for Oncology

Medicinal chemists targeting the RON receptor tyrosine kinase for cancer therapy can leverage this compound's core as a privileged scaffold. The reported series of 1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxamides achieved low nanomolar potency and selectivity against the closely related c-Met kinase [3]. This suggests that the ethyl ester serves as an ideal starting material for the synthesis of novel carboxamide-based inhibitors with optimized potency and selectivity profiles [3].

Synthetic Methodology in Heterocyclic Chemistry

The definitive synthesis of 1-aryl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylates via the condensation of arylhydrazines with ethyl 3-ethoxy-2-(trifluoroacetyl)-2-propenoate is a key reference method [4]. This compound and its derivatives are valuable for developing new synthetic routes to heterocyclic compounds and for studying the unique electronic effects imparted by the trifluoromethyl group [4].

Application
Selection Property
Validation Focus
Herbicide SAR studies
5-CF3 substitution pattern
Herbicidal potency ranking vs halogens
Antifungal SAR studies
1-phenyl group retention
Antifungal activity dependency on 1-position
Kinase inhibitor lead development
Pyrazole core scaffold
RON kinase inhibition and selectivity
Synthetic method development
Condensation method reliability
X-ray structure confirmation

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